Sodium 5-bromopyridine-3-sulfinate: A Bifunctional Building Block for Advanced Cross-Coupling and Radical Sulfonylation
Sodium 5-bromopyridine-3-sulfinate: A Bifunctional Building Block for Advanced Cross-Coupling and Radical Sulfonylation
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide
Executive Summary
In modern drug discovery and complex scaffold synthesis, the demand for bench-stable, highly reactive, and orthogonally functionalized building blocks is paramount. Sodium 5-bromopyridine-3-sulfinate (CAS: 1858116-95-6) emerges as a premier bifunctional reagent that bridges the gap between traditional cross-coupling and modern radical chemistry[1].
Unlike moisture-sensitive sulfonyl chlorides, this sulfinate salt is a stable solid that offers two distinct vectors for functionalization: an electrophilic bromide for standard transition-metal cross-couplings, and a nucleophilic/radical-generating sulfinate group for desulfinative or sulfonylative transformations[2][3]. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical properties, mechanistic causality, and validated experimental workflows required to harness this molecule effectively in the laboratory.
Physicochemical Profiling & Structural Causality
Understanding the physical properties of Sodium 5-bromopyridine-3-sulfinate is critical for optimizing reaction stoichiometry and ensuring catalytic efficiency. The salt form provides a significant thermodynamic sink, rendering the molecule bench-stable and resistant to spontaneous oxidation or hydrolysis—common failure points in equivalent thiol or sulfonyl chloride derivatives[3].
Quantitative Data & Functional Implications
| Parameter | Value | Functional Implication |
| CAS Number | 1858116-95-6 | Standardized identifier for procurement and safety tracking[1]. |
| Molecular Formula | C5H3BrNNaO2S | Indicates the presence of orthogonal reactive sites (Br and SO₂Na)[4]. |
| Molecular Weight | 244.04 g/mol | Critical for precise stoichiometric control in micro-scale catalysis[1]. |
| Physical State | Solid (Powder) | Enhances bench stability; requires no specialized inert-atmosphere storage prior to use[2]. |
| Purity Standard | ≥95% | Minimizes catalytic poisoning by residual inorganic salts or unreacted thiols[1]. |
Mechanistic Pathways: Orthogonal Reactivity
The true value of Sodium 5-bromopyridine-3-sulfinate lies in its orthogonal reactivity. The strategic placement of the bromide and sulfinate groups on the electron-deficient pyridine ring allows for iterative, site-selective functionalization without the need for protecting groups.
-
Sulfinate Reactivity (
): Under high-temperature palladium catalysis, the sulfinate group acts as a carbon nucleophile via the extrusion of sulfur dioxide ( ), forming a biaryl C-C bond[5][6]. Alternatively, under room-temperature photoredox conditions, it acts as a sulfonyl radical precursor, retaining the moiety to form complex sulfones[7]. -
Bromide Reactivity (
): The 5-bromo position is highly activated toward oxidative addition by Pd(0) or Ni(0) species, allowing for standard Suzuki-Miyaura or Buchwald-Hartwig couplings while leaving the sulfinate intact.
Caption: Orthogonal reactivity pathways of Sodium 5-bromopyridine-3-sulfinate in catalytic synthesis.
Experimental Workflows & Self-Validating Protocols
To ensure reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the action and a validation checkpoint to confirm the reaction trajectory.
Protocol A: Palladium-Catalyzed Desulfinative C-C Cross-Coupling
Objective: Synthesize a 5-bromo-3-arylpyridine scaffold by extruding
Causality Rationale: The use of Tricyclohexylphosphine (
Step-by-Step Methodology:
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Sodium 5-bromopyridine-3-sulfinate (2.0 equiv.), the target aryl halide (1.0 equiv.), and
(1.5 equiv.)[5]. -
Catalyst Loading: In a nitrogen-filled glovebox, add
(5 mol%) and (10 mol%). -
Solvent Addition: Seal the tube with a septum, remove from the glovebox, and inject anhydrous 1,4-dioxane (0.1 M relative to the aryl halide) under a positive pressure of argon.
-
Thermal Activation: Heat the reaction mixture to 140–150 °C with vigorous stirring for 18 hours[6].
-
Workup: Cool to room temperature, dilute with ethyl acetate, and partition with half-saturated brine. Extract the aqueous layer, dry the combined organics over
, and concentrate under reduced pressure[5].
Self-Validation Checkpoint:
-
Observation: Upon reaching ~120 °C, controlled gas evolution (
) must be visible. -
Troubleshooting: If no gas evolves, the
complex has likely collapsed into inactive palladium black (visible as a dark metallic mirror on the flask). Abort and ensure strict anaerobic conditions during catalyst loading.
Protocol B: Photoredox/Nickel Dual-Catalyzed Radical Sulfonylation
Objective: Synthesize a 5-bromopyridyl aryl sulfone by retaining the
Causality Rationale: High temperatures destroy the sulfinate via desulfination. By using a photocatalyst (e.g., an Iridium complex) under blue LED irradiation, the sulfinate undergoes Single Electron Transfer (SET) at room temperature to form a transient sulfonyl radical. Simultaneously, the Nickel catalyst activates the aryl halide. The two cycles intersect to form the C-S bond without thermal degradation[7].
Step-by-Step Methodology:
-
Preparation: In a transparent vial, combine Sodium 5-bromopyridine-3-sulfinate (2.0 equiv.), aryl iodide (1.0 equiv.),
(10 mol%), dtbbpy ligand (10 mol%), and the photocatalyst (e.g., , 1 mol%)[7]. -
Degassing: Add anhydrous DMF (1 mL per 0.1 mmol of aryl iodide). Degas the mixture via three freeze-pump-thaw cycles to remove dissolved oxygen, which quenches triplet excited states and radical intermediates.
-
Irradiation: Backfill with argon and irradiate the vial using 2.6 W blue LED strips at room temperature for 24 hours[7].
-
Workup: Dilute the mixture with water and extract with dichloromethane. Wash the organic layer with LiCl solution (to remove DMF), dry, and purify via flash chromatography.
Self-Validation Checkpoint:
-
Observation: Upon initiation of the blue LED light, the solution should rapidly transition from pale green (Ni(II) pre-catalyst) to a deep red/brown hue, indicating the formation of the active Ni(I)/Ni(III) catalytic species.
-
Troubleshooting: If the solution remains green or turns pale yellow, the photocatalytic cycle has failed (likely due to oxygen contamination quenching the Ir-excited state). Re-degas the solvent rigorously.
References
- Sodium 5-bromopyridine-3-sulfinate | CymitQuimica. Source: cymitquimica.com.
- BLD Pharm Ltd. New Product (09-04-2023)- Building block. Source: namiki-s.co.jp.
- Sodium 3-bromopyridine-2-sulfinate | 2137725-62-1 - Sigma-Aldrich. Source: sigmaaldrich.com.
- Pyridine Sulfinates as General Nucleophilic Coupling Partners in Palladium-Catalyzed Cross-Coupling Reactions with Aryl Halides - The Royal Society of Chemistry. Source: rsc.org.
- Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC. Source: nih.gov.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science. Source: rsc.org.
- Transition-Metal-Free Desulfinative Cross-Coupling of Heteroaryl Sulfinates with Grignard Reagents. Source: cas.cn.
Sources
- 1. Sodium 5-bromopyridine-3-sulfinate | CymitQuimica [cymitquimica.com]
- 2. Sodium 3-bromopyridine-2-sulfinate | 2137725-62-1 [sigmaaldrich.com]
- 3. sioc.cas.cn [sioc.cas.cn]
- 4. namiki-s.co.jp [namiki-s.co.jp]
- 5. rsc.org [rsc.org]
- 6. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00675F [pubs.rsc.org]
- 7. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
